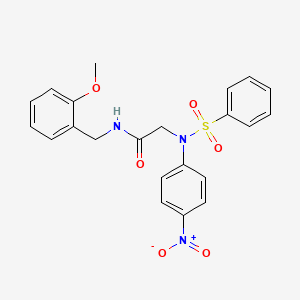
N~1~-(2-methoxybenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-methoxybenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNSG is a small molecule that is synthesized in the laboratory using specific methods. The compound has shown promising results in various biochemical and physiological studies, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of MNSG is not yet fully understood. However, studies have shown that the compound can inhibit specific enzymes and pathways involved in cellular processes. MNSG has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MNSG has been shown to have various biochemical and physiological effects. In one study, MNSG was found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSG has also been studied for its potential neuroprotective effects, with results showing that the compound can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNSG has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. MNSG has also been shown to have low toxicity in animal studies, making it a potentially safe compound for therapeutic applications. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. MNSG also requires specific storage conditions to maintain its stability.
Direcciones Futuras
There are several future directions for the study of MNSG. One potential area of research is the development of MNSG-based therapeutics for the treatment of cancer and inflammation. Another area of research is the study of the compound's potential neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of MNSG and its potential applications in various disease models.
Aplicaciones Científicas De Investigación
MNSG has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In one study, MNSG was found to inhibit the growth of cancer cells in vitro and in vivo. Another study showed that MNSG has anti-inflammatory properties and can reduce inflammation in animal models. MNSG has also been studied for its potential anti-viral properties, with results showing that the compound can inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-31-21-10-6-5-7-17(21)15-23-22(26)16-24(18-11-13-19(14-12-18)25(27)28)32(29,30)20-8-3-2-4-9-20/h2-14H,15-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSTOSSNIHOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3930253.png)
![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B3930257.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930270.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3930272.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-4-methoxybenzamide](/img/structure/B3930277.png)
![5-chloro-2-[2-(1-piperidinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3930293.png)

![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3930317.png)
![2-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930320.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930324.png)
![6,7-dimethoxy-2-[(2-methylphenoxy)acetyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3930327.png)

![3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3930345.png)
![ethyl 4-{4-[benzyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3930348.png)